N-[(2,4-dimethylphenyl)carbamoyl]-2-(3-formylphenoxy)acetamide
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Overview
Description
N-[(2,4-dimethylphenyl)carbamoyl]-2-(3-formylphenoxy)acetamide is an organic compound with a complex structure that includes both aromatic and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dimethylphenyl)carbamoyl]-2-(3-formylphenoxy)acetamide typically involves the reaction of 2,4-dimethylphenyl isocyanate with 3-formylphenoxyacetic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete reaction and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dimethylphenyl)carbamoyl]-2-(3-formylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the substituents introduced during the reaction.
Scientific Research Applications
N-[(2,4-dimethylphenyl)carbamoyl]-2-(3-formylphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2,4-dimethylphenyl)carbamoyl]-2-(3-formylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)formamide
- N-(2,4-dimethylphenyl)-2-(2-ethoxy-4-formyl-phenoxy)acetamide
Uniqueness
N-[(2,4-dimethylphenyl)carbamoyl]-2-(3-formylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.
Biological Activity
N-[(2,4-dimethylphenyl)carbamoyl]-2-(3-formylphenoxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a distinctive structure characterized by a carbamoyl group attached to a 2-(3-formylphenoxy)acetamide backbone. The presence of the 2,4-dimethylphenyl moiety contributes to its unique properties.
Synthesis Methods
The synthesis typically involves several steps:
- Bromination of a suitable phenolic compound.
- Formylation of the bromo-substituted phenol.
- Coupling with the carbamoyl acetamide group using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in organic solvents like dichloromethane.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines, including colon carcinoma (HCT-15 and HT29) .
Compound | Cell Line Tested | IC50 Value (µM) | Activity |
---|---|---|---|
24a | HCT-15 | 5.0 | High |
24b | HT29 | 3.5 | Very High |
Antibacterial Activity
The compound's derivatives have also been evaluated for antibacterial properties against both Gram-positive and Gram-negative bacteria. Some studies suggest moderate activity, particularly when specific functional groups are present .
The biological activity of this compound is believed to involve interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways.
- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways critical for cancer cell growth.
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Anticancer Efficacy : A study evaluated the anticancer potential of various derivatives in vitro, demonstrating that modifications to the phenoxy and carbamoyl groups significantly affected their potency against cancer cell lines .
- Antibacterial Evaluation : Another study assessed the antibacterial activity against common pathogens, revealing that certain structural modifications enhanced activity against resistant strains .
Properties
IUPAC Name |
N-[(2,4-dimethylphenyl)carbamoyl]-2-(3-formylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-12-6-7-16(13(2)8-12)19-18(23)20-17(22)11-24-15-5-3-4-14(9-15)10-21/h3-10H,11H2,1-2H3,(H2,19,20,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGDDVGMAOAJKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC(=O)COC2=CC=CC(=C2)C=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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